5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[[3-(furan-3-yl)pyrazin-2-yl]methylsulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-15-3-2-12(8-13(15)17(18)22)27(23,24)21-9-14-16(20-6-5-19-14)11-4-7-26-10-11/h2-8,10,21H,9H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPUJJWDKHPVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling through a sulfamoyl linkage to the benzamide core. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazine ring can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a methoxybenzamide core linked to a sulfamoyl group and a furan-pyrazine moiety. This unique arrangement contributes to its biological activity, making it a subject of interest for researchers aiming to develop new therapeutic agents.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds, including those similar to 5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide, exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit various cancer cell lines. For instance, research has shown that certain benzamide derivatives can effectively inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth and survival .
Antimicrobial Properties
The sulfamoyl group within the compound structure is known for its antimicrobial activity. Compounds with similar functional groups have been reported to exhibit efficacy against a range of bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication .
Neurological Applications
There is emerging interest in the potential neurological applications of this compound. Studies suggest that compounds with similar structures may interact with neurotransmitter systems, particularly in modulating cholinergic receptors. This interaction could lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance.
- Receptor Modulation : Its structural components suggest potential interactions with receptor sites, influencing cellular signaling pathways critical for cell survival and proliferation.
Case Study 1: Cancer Cell Line Inhibition
A study published in Cancer Research investigated the effects of benzamide derivatives on human cancer cell lines. The results indicated that certain compounds significantly reduced cell viability by inducing apoptosis through activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfamoyl-containing compounds demonstrated their effectiveness against resistant bacterial strains. The study employed both in vitro and in vivo models to assess the antibacterial properties, revealing that these compounds could serve as promising candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in Antifungal Therapeutics
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are 1,3,4-oxadiazole derivatives with sulfamoyl-benzamide backbones . Key differences include:
- Heterocyclic Substituents : LMM11 has a furan-2-yl group, whereas the target compound features a furan-3-yl substitution on pyrazine. Positional isomerism in furan may alter steric and electronic interactions with biological targets.
- Biological Activity: LMM5 and LMM11 inhibit C. albicans thioredoxin reductase (Trr1), demonstrating MIC values of 8–16 µg/mL .
Table 1: Structural and Functional Comparison with Antifungal Analogs
| Compound | Core Structure | Heterocyclic Substituent | Key Biological Activity |
|---|---|---|---|
| Target Compound | Benzamide-sulfamoyl | Pyrazine (furan-3-yl) | Hypothetical enzyme inhibition |
| LMM5 | Benzamide-oxadiazole | 4-Methoxyphenylmethyl | Trr1 inhibition (MIC: 8–16 µg/mL) |
| LMM11 | Benzamide-oxadiazole | Furan-2-yl | Trr1 inhibition (MIC: 8–16 µg/mL) |
Benzamide Derivatives in Nuclear Imaging
Compounds such as [18F]fallypride and [11C]raclopride are benzamide-based radiopharmaceuticals targeting dopamine D2/D3 receptors . Structural parallels include:
- Methoxy Group : The 2-methoxybenzamide moiety is conserved across these compounds, critical for receptor binding.
- Substituent Flexibility : The target compound’s pyrazine-furan substituent may reduce blood-brain barrier permeability compared to the allyl-pyrrolidine groups in imaging agents, limiting central nervous system applications.
Table 2: Pharmacokinetic Implications
| Compound | Key Substituents | Likely Pharmacokinetic Profile |
|---|---|---|
| Target Compound | Pyrazine-furan-3-yl, sulfamoyl | Moderate solubility; peripheral action |
| [18F]fallypride | Allyl-pyrrolidine, fluoropropyl | High BBB penetration; CNS targeting |
| [11C]raclopride | Ethyl-pyrrolidine, chloromethoxy | Rapid metabolism; short half-life |
Sulfamoyl-Containing Enzyme Inhibitors
Compound 19 (Methyl 3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)benzoate) shares a pyrazine-sulfamoyl backbone with the target compound but includes a benzoate ester and dimethoxyphenyl group . Differences include:
- Metabolic Stability : The target compound’s methoxybenzamide may resist esterase-mediated hydrolysis better than Compound 19’s methyl ester.
Sulfamoyl-Benzamide Derivatives in Fragment Screening
A fragment library compound, 5-(Dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide , highlights the role of sulfamoyl groups in fragment-based drug discovery . Unlike the target compound, its simpler dimethylsulfamoyl and hydroxyalkyl groups suggest higher solubility but lower target specificity.
Biological Activity
5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H16N4O3S
- Molecular Weight : 320.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in cancer progression, similar to other benzamide derivatives that have shown promise in targeting pathways such as the phosphatidylinositol 3-kinase (PI3K) signaling pathway .
Antitumor Activity
Recent research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, a study on related benzamide derivatives demonstrated their effectiveness in inhibiting cell proliferation in various cancer cell lines through the downregulation of key proteins involved in tumor growth .
Inhibition of Kinases
The compound is hypothesized to inhibit specific kinases that play critical roles in cellular signaling pathways. For example, benzamide derivatives have been shown to inhibit RET kinase activity, which is implicated in several malignancies . The inhibition of such kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
-
Study on Melanoma Cells :
A related compound was found to inhibit melanin production and melanoma cell growth by downregulating tyrosinase-related protein 2 (TRP-2). This suggests a potential mechanism for the therapeutic application of this compound in treating skin cancers . -
Pharmacological Evaluation :
In a pharmacological evaluation, compounds similar to this compound were tested for their ability to inhibit cell cycle progression and induce apoptosis in human cancer cell lines. Results indicated significant G1 phase arrest and reduced viability, highlighting their potential as anticancer agents .
Data Tables
| Activity | Effect | Target |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | Various cancer cell lines |
| Kinase Inhibition | Reduced signaling pathways | RET kinase |
| Melanin Production | Downregulation of TRP-2 | Melanoma cells |
Q & A
Q. What are the common synthetic routes for 5-(N-((3-(furan-3-yl)pyrazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves coupling reactions between sulfamoyl-containing intermediates and heterocyclic moieties. For example:
- Route 1: Reacting 2-methoxybenzamide derivatives with sulfamoyl chloride intermediates, followed by alkylation using 3-(furan-3-yl)pyrazine-2-methyl groups. Yields can vary (e.g., 45–86% for analogous compounds depending on substituents) .
- Route 2: Utilizing carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acids and amines, as seen in structurally related pyrazine-based compounds (e.g., OCM-31, synthesized with 20–38% yields) .
- Optimization: Adjust solvent polarity (e.g., DMF for solubility), temperature (room temperature to 80°C), and stoichiometric ratios of reactants. Catalytic additives like DMAP may enhance reactivity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC: Gradient elution (e.g., C18 column, acetonitrile/water with 0.1% TFA) ensures >95% purity, critical for biological assays .
- NMR Spectroscopy: 1H/13C NMR in DMSO-d6 or CDCl3 identifies key signals: methoxy protons (~3.8 ppm), furan protons (6.5–7.5 ppm), and sulfamoyl NH (~10 ppm). Coupling constants confirm stereochemistry .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₈N₄O₅S: 414.10) .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, exact-exchange functionals (e.g., B3LYP) model thermochemical properties with <3 kcal/mol deviation from experimental data .
- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to assess stability. Polarizable force fields (e.g., AMBER) improve accuracy for sulfonamide hydration .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, GSK-3β inhibitors show IC₅₀ variability (±20%) due to ATP concentration differences .
- Structural Validation: Compare crystallographic data (e.g., hydrogen bonding in thiazole-benzamide derivatives) to confirm active conformations .
- Meta-Analysis: Cross-reference databases (e.g., ChEMBL) to identify outliers in potency data for pyrazine-sulfonamide analogs .
Q. What crystallographic techniques determine the three-dimensional structure and intermolecular interactions of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve hydrogen bonds (e.g., N–H⋯N/F interactions) and π-π stacking between furan and pyrazine rings. Centrosymmetric dimers are common in sulfonamides .
- Powder XRD: Monitor polymorphism during formulation. For example, crystalline forms of related N-alkylpyrazine derivatives exhibit distinct diffraction peaks at 2θ = 10–25° .
- Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >250°C) with crystal packing density .
Q. How do structural modifications (e.g., furan vs. pyridine) impact target selectivity in kinase inhibition studies?
Methodological Answer:
- SAR Analysis: Replace furan with pyridine in analogs and test against kinases (e.g., PI3K, GSK-3β). Pyridine’s basic nitrogen may enhance ATP-binding pocket interactions, while furan’s hydrophobicity improves membrane permeability .
- Docking Simulations: Use AutoDock Vina to compare binding poses. For example, 3-(furan-3-yl)pyrazine derivatives show higher predicted ΔG values (-9.2 kcal/mol) than phenyl analogs (-8.5 kcal/mol) .
Q. What in vitro models are suitable for assessing the compound’s metabolic stability?
Methodological Answer:
- Hepatocyte Microsomes: Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS. CYP3A4/2D6 inhibitors (e.g., ketoconazole) identify metabolic pathways .
- PAMPA Assay: Measure passive permeability (e.g., Pe = 12 × 10⁻⁶ cm/s) to predict oral bioavailability. Methoxy and sulfamoyl groups may reduce permeability vs. methyl esters .
Q. How can fragment-based screening identify co-crystallized ligands for this compound’s target protein?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
